Decaline

Hydrogen Storage Liquid Organic Hydrogen Carrier Fuel Cell

Verify molecular structure: CAS 14727-56-1 is ambiguous; confirm C₁₀H₁₈, MW 138.25, IUPAC decahydronaphthalene before ordering. This fully saturated bicyclic solvent is NOT interchangeable with tetralin or cyclohexane. Decalin delivers 7.3 wt% gravimetric hydrogen capacity (vs. 3.0 wt% for tetralin) — critical for LOHC and fuel cell applications. In catalytic upgrading, decalin-rich feeds produce significantly lower carbon deposition than tetralin or naphthalene, extending catalyst lifetime. For combustion research, decalin’s low-temperature oxidation reactivity far exceeds tetralin’s negligible pre-autoignition activity. Isomer composition (cis/trans ratio) directly governs cracking reactivity and cetane number; specify your required isomer profile to ensure reproducible process outcomes.

Molecular Formula C26H37NO5
Molecular Weight 437.5 g/mol
CAS No. 14727-56-1
Cat. No. B1670448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecaline
CAS14727-56-1
SynonymsDecalin;  decahydronaphthalene;  bicyclo[4.4.0]decane.
Molecular FormulaC26H37NO5
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)CCC5=CC=C(O2)C=C5)OC
InChIInChI=1S/C26H31NO5/c1-29-24-15-21-22-14-20(13-18-5-3-4-12-27(18)22)32-26(28)11-8-17-6-9-19(10-7-17)31-23(21)16-25(24)30-2/h6-7,9-10,15-16,18,20,22H,3-5,8,11-14H2,1-2H3/t18-,20-,22-/m0/s1
InChIKeyWKHFSAAQVGAXBE-UNHKWZSKSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decaline (CAS 14727-56-1): Identity, Physicochemical Profile, and Sourcing Considerations


The CAS registry number 14727-56-1 exhibits a critical identity ambiguity in the commercial chemical supply chain. It is most frequently assigned to decahydronaphthalene (C10H18, MW 138.25), also known as decalin or bicyclo[4.4.0]decane, a fully saturated bicyclic hydrocarbon and industrial solvent . However, multiple reputable vendor databases and ontology records also associate CAS 14727-56-1 with a structurally distinct macrolide compound (C26H31NO5 or C26H37NO5, MW approximately 437.5), which is a polyketide-derived natural product also referred to as Decaline [1]. This CAS number is therefore not a unique identifier for a single molecular entity. For solvent, fuel additive, or hydrogen storage applications, the intended target is decahydronaphthalene; procurement requires independent verification of molecular structure via formula, molecular weight, and IUPAC name, as reliance on CAS number alone may result in receipt of an incorrect chemical species . This guide focuses on decahydronaphthalene (decalin).

Why Substituting Decaline with Tetralin or Simple Naphthenes Compromises Process Outcomes


Decahydronaphthalene (decalin) is not functionally interchangeable with its closest structural analogs—particularly tetralin (1,2,3,4-tetrahydronaphthalene), cyclohexane, or other naphthenic solvents—despite superficial similarities in appearance or solvent classification. The fully saturated bicyclic framework of decalin confers a distinct combination of hydrogen storage capacity, oxidative reactivity, and catalyst compatibility that diverges sharply from partially unsaturated or monocyclic alternatives. Substituting tetralin for decalin in hydrogen carrier systems reduces gravimetric hydrogen capacity by more than half (3.0 wt% versus 7.3 wt%) [1]. In catalytic upgrading processes, tetralin exhibits markedly lower reactivity and produces significantly greater carbon deposition on catalyst surfaces than decalin [2][3]. Even among decalin stereoisomers, cis-decalin demonstrates substantially higher catalytic cracking reactivity than trans-decalin, rendering isomer composition a critical specification for reproducible outcomes [4]. These performance gaps are not marginal; they reflect fundamental differences in molecular architecture that directly govern process efficiency, catalyst lifetime, and product selectivity.

Decaline: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Hydrogen Storage Capacity: Decaline (7.3 wt%) versus Tetralin (3.0 wt%) and DOE Targets

In liquid organic hydrogen carrier (LOHC) applications, decalin provides a gravimetric hydrogen storage capacity of 7.3 wt% and a volumetric capacity of 64.8 kg-H2/m³, exceeding the U.S. Department of Energy targets (6.5 wt%, 62.0 kg-H2/m³). The closest partially hydrogenated analog, tetralin, offers only 3.0 wt% hydrogen storage capacity, representing a 59% reduction relative to decalin. Decalin also meets DOE volumetric targets while tetralin falls short by over 50% [1].

Hydrogen Storage Liquid Organic Hydrogen Carrier Fuel Cell

Catalyst Carbon Deposition: Decalin Produces Lowest Coke Formation versus Naphthalene and Tetralin

In comparative ring-opening studies over Mo2C/HY and Pd/HY catalysts at 300 °C and 3 MPa, carbon deposition (coke formation) was lowest after reaction with decalin compared to naphthalene or tetralin across all studied catalysts. Tetralin was the least reactive among the three model compounds. The reduced coke deposition with decalin suggests that deposited carbon precursors derive primarily from naphthalene or tetralin, with decalin generating fewer coke-forming intermediates via bimolecular reactions on acid sites [1].

Catalysis Hydrocracking Ring Opening Deactivation

Low-Temperature Oxidation Reactivity: Decalin Significantly More Reactive than Tetralin in Motored Engine Studies

In motored engine experiments conducted at variable compression ratios (4 to 15), equivalence ratio of 0.25, and fixed intake temperature, methylcyclopentane and tetralin showed little low-temperature reaction prior to autoignition, whereas decalin demonstrated significant low-temperature reactivity. Tetralin oxidation under these conditions proceeded essentially via oxidative dehydrogenation, forming minimal oxygenated cyclic compounds. Decalin oxidation exhibited high selectivity toward low-temperature chain branching, with hydronaphthalenes of varying unsaturation detected but not dominating the product distribution [1].

Combustion Fuel Additive Oxidation Chemistry

Cis versus Trans Isomer Reactivity: Cis-Decalin Substantially More Reactive in Catalytic Cracking

Catalytic cracking studies of decalin isomers over REHY zeolites revealed that cis-decalin is much more reactive than trans-decalin. Deuterium exchange experiments between deuterated HY zeolite and decalin confirmed this reactivity difference. Molecular mechanics calculations (MM2 force field) attribute trans-decalin's lower reactivity to its more sterically hindered tertiary C-H bond, which impedes protonation and the formation of adsorbed carbocations necessary for catalytic turnover [1][2].

Stereochemistry Catalytic Cracking Zeolite Catalysis

Thermodynamic Stability: trans-Decalin More Stable than cis-Decalin by ~11 kJ/mol

G3(MP2)//B3LYP computational studies established the cis–trans enthalpy difference for decalin at +11.0 kJ mol⁻¹, with trans-decalin being the thermodynamically more stable isomer. This computational value shows excellent to satisfactory agreement with experimental measurements. The stability difference arises from conformational factors: in trans-decalin, both rings adopt equatorial-equatorial fusion, whereas cis-decalin has one equatorial and one axial ring junction, introducing additional steric strain [1][2].

Thermochemistry Conformational Analysis Stereoisomer Stability

Methane Solubility: trans-Decalin Shows Higher Methane Solubility than Cyclohexane

High-pressure solubility measurements for methane in naphthenic solvents across temperatures from 323 to 423 K and pressures up to 9.6 MPa demonstrate that, for a given temperature and pressure, methane solubility is higher in trans-decalin than in cyclohexane. The data indicate that gas solubility increases with increasing molecular weight of the naphthenic solvent. This solubility enhancement is consistent with the larger molecular volume and more polarizable electron density of the bicyclic decalin framework compared to monocyclic cyclohexane [1].

Gas Solubility Naphthenic Solvents Phase Behavior

Decaline: Evidence-Driven Application Scenarios for Scientific and Industrial Users


Liquid Organic Hydrogen Carrier (LOHC) Systems for Fuel Cell Vehicles

Decalin is suitable for LOHC applications where high gravimetric (7.3 wt%) and volumetric (64.8 kg-H2/m³) hydrogen storage capacity is required, exceeding U.S. DOE targets. This capacity advantage over tetralin (3.0 wt%) makes decalin the preferred carrier when system weight and tank volume are constrained, such as in onboard fuel cell vehicle applications [1]. Researchers developing hydrogen storage systems should verify decalin purity and confirm absence of tetralin contamination that would reduce net hydrogen capacity.

Catalytic Ring-Opening and Hydrocracking Process Development

In catalytic upgrading of bitumen-derived synthetic crude oils and middle distillates, decalin serves as a model naphthenic feedstock for selective ring-opening studies. Its low carbon deposition characteristics compared to naphthalene and tetralin make it valuable for catalyst deactivation studies and long-duration process trials [2]. Process engineers evaluating catalyst lifetime should consider that substituting tetralin or naphthalene in feed streams may accelerate coke formation and distort deactivation kinetics relative to decalin-rich feeds.

Fuel Additive and Combustion Chemistry Research

Decalin's significant low-temperature oxidation reactivity, in contrast to tetralin's negligible pre-autoignition activity, makes it a relevant surrogate component for two-ring naphthenes in transportation fuel combustion studies [3]. Combustion researchers using decalin as a diesel surrogate component should specify isomer composition, as trans-decalin has a lower cetane number (~35) and is more frequently selected to represent two-ring naphthenes in fuel blends [4].

Solvent Selection for Gas Solubility and Supercritical Extraction

For applications involving methane or light gas solubilization at elevated temperatures and pressures (e.g., supercritical extraction, enhanced oil recovery, or gas-liquid phase equilibrium studies), trans-decalin offers higher methane solubility than the monocyclic analog cyclohexane under identical conditions [5]. Researchers should select trans-decalin over cyclohexane when enhanced gas loading capacity is required, particularly in processes operating at 323–423 K and pressures up to 9.6 MPa.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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